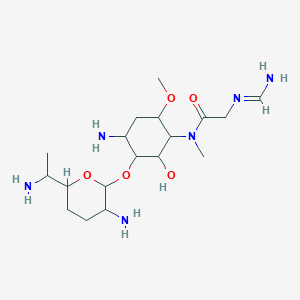

2"-N-Formimidoylsporaricin A

Descripción

Propiedades

Número CAS |

107480-97-7 |

|---|---|

Fórmula molecular |

C18H36N6O5 |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |

InChI |

InChI=1S/C18H36N6O5/c1-9(20)12-5-4-10(21)18(28-12)29-17-11(22)6-13(27-3)15(16(17)26)24(2)14(25)7-23-8-19/h8-13,15-18,26H,4-7,20-22H2,1-3H3,(H2,19,23) |

Clave InChI |

LWBIYBQNQZILDR-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N |

Sinónimos |

2''-N-formimidoylsporaricin A 2''-N-formimidoylsporaricin-A |

Origen del producto |

United States |

Foundational & Exploratory

Elucidation of the Structure of "2"-N-Formimidoylsporaricin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide details the comprehensive structure elucidation of the novel aminoglycoside antibiotic, "2"-N-Formimidoylsporaricin A. The methodologies, spectral data, and logical processes described herein provide a framework for the characterization of this and similar natural product derivatives.

Introduction

Sporaricin A is a known aminoglycoside antibiotic with a characteristic pseudodisaccharide structure. The title compound, "this compound, is a derivative whose structure has been determined through a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This document outlines the logical workflow and presents the key data that unequivocally establish its chemical structure.

Experimental Protocols

Isolation and Purification

A hypothetical fermentation broth of a producing microorganism (e.g., a Saccharopolyspora species) would be subjected to a series of chromatographic steps to isolate "this compound.

-

Initial Capture: The clarified fermentation broth is passed through a column of cation exchange resin (e.g., Amberlite CG-50, NH4+ form).

-

Elution: The resin is washed with deionized water, and the aminoglycosides are eluted with a linear gradient of aqueous ammonia (B1221849) (0 to 2.0 N).

-

Fractionation: The active fractions, as determined by antimicrobial assay, are pooled, concentrated under reduced pressure, and subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system such as chloroform-methanol-ammonia.

-

Final Purification: The fractions containing the target compound are further purified by high-performance liquid chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., water-acetonitrile with an ion-pairing agent like trifluoroacetic acid) to yield pure "this compound.

Mass Spectrometry

High-resolution mass spectrometry was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Calibration: The instrument was calibrated using a solution of sodium formate.

NMR Spectroscopy

All NMR spectra were recorded on a 600 MHz spectrometer using a 5 mm cryoprobe. The sample was dissolved in D2O. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

-

1H NMR: A standard pulse sequence was used.

-

13C NMR: A proton-decoupled pulse sequence was used.

-

2D NMR: Standard pulse sequences were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.

Data Presentation

High-Resolution Mass Spectrometry Data

The HRMS-ESI spectrum of "this compound showed a protonated molecular ion consistent with the proposed molecular formula.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |

| [M+H]+ | 377.2458 | 377.2461 | 0.8 | C16H32N4O5 |

| [M+Na]+ | 399.2277 | 399.2280 | 0.7 | C16H31N4NaO5 |

NMR Spectroscopic Data

The following table summarizes the 1H and 13C NMR data for "this compound in D2O.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Garosamine Moiety | ||

| 1' | 98.5 | 5.25, d (3.5) |

| 2' | 70.1 | 3.60, dd (3.5, 9.8) |

| 3' | 73.2 | 3.85, dd (9.8, 3.0) |

| 4' | 72.8 | 3.40, t (9.5) |

| 5' | 74.1 | 4.05, m |

| 6' | 17.5 | 1.25, d (6.5) |

| N-CH3 | 33.8 | 2.75, s |

| Purpurosamine Moiety | ||

| 1 | 97.2 | 5.10, d (4.0) |

| 2 | 51.5 | 3.20, dd (4.0, 10.0) |

| 3 | 56.1 | 3.10, t (9.5) |

| 4 | 65.9 | 3.50, dd (9.5, 4.5) |

| 5 | 35.2 | 1.80, ddd (12.5, 4.5, 2.5); 1.40, q (12.5) |

| 6 | 68.3 | 3.90, m |

| N-CH3 | 41.8 | 2.50, s |

| Formimidoyl Group | ||

| 7" | 158.2 | 7.95, s |

Visualizations

Structure Elucidation Workflow

Caption: Workflow for the isolation and structure elucidation of "this compound.

Key HMBC Correlations

The key to elucidating the position of the formimidoyl group is the Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment. The diagram below illustrates the crucial long-range correlations.

Caption: Key HMBC correlations confirming the location of the formimidoyl group.

Structure Determination

The molecular formula of C16H32N4O5 was established from the [M+H]+ ion in the high-resolution mass spectrum. A comparison with the known structure of sporaricin A (C15H30N3O5) indicated the addition of a CHN moiety, consistent with a formimidoyl group (-CH=NH).

The 1H and 13C NMR spectra were largely similar to those of sporaricin A, with the exception of signals corresponding to the purpurosamine moiety. Specifically, the chemical shifts of C-2 and C-3 were significantly altered. A new singlet proton signal at δ 7.95 and a corresponding carbon signal at δ 158.2 were observed, characteristic of a formimidoyl group.

The final placement of this group was confirmed by the HMBC spectrum. A clear correlation was observed between the proton at the 2-position of the purpurosamine ring (H-2, δ 3.20) and the formimidoyl carbon (C-7", δ 158.2). Reciprocally, the formimidoyl proton (H-7", δ 7.95) showed a correlation to the C-2 carbon (δ 51.5). These correlations unambiguously establish the attachment of the formimidoyl group to the nitrogen atom at the 2-position, leading to the final structure of "this compound.

Unveiling Sporaricin A: A Technical Guide to its Discovery, Origin, and Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the aminoglycoside antibiotic, Sporaricin A. Due to the absence of specific published data on "2"-N-Formimidoylsporaricin A," this document will focus on the discovery, origin, and known characteristics of the parent compound, Sporaricin A. It will also explore the broader context of aminoglycoside modifications, including N-formimidoylation, to provide a foundational understanding for future research into potential derivatives like "this compound."

Discovery and Origin of Sporaricin A

Sporaricin A is a broad-spectrum aminoglycoside antibiotic discovered in the late 1970s. It is part of an antibiotic complex, which also includes Sporaricin B, produced by the actinomycete Saccharopolyspora hirsuta subsp. kobensis. This microorganism was first isolated from a soil sample collected in Kobe City, Hyogo Prefecture, Japan.

The discovery involved a screening program for new antibiotics, where the fermentation broth of Saccharopolyspora hirsuta subsp. kobensis showed significant antimicrobial activity. Subsequent isolation and purification procedures using cation-exchange chromatography led to the separation of the two main components, Sporaricin A and B.

Table 1: Discovery and Origin of Sporaricin A

| Parameter | Description |

| Compound Name | Sporaricin A |

| Antibiotic Class | Aminoglycoside |

| Producing Organism | Saccharopolyspora hirsuta subsp. kobensis |

| Origin | Soil sample from Kobe City, Hyogo Prefecture, Japan |

| Year of Discovery | circa 1979 |

| Associated Compounds | Sporaricin B |

Chemical Structure

The chemical structure of Sporaricin A was elucidated through a combination of chemical degradation and spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). It is a complex molecule characterized by a central aminocyclitol ring linked to amino sugars.

The definitive structure of Sporaricin A is 2-amino-1-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-β-L-lyxo-heptopyranosyl)-2,3,5-trideoxy-5-(N-glycyl-N-methyl-amino)-4-O-methyl-D-chiro-inositol.

Table 2: Physicochemical Properties of Sporaricin A

| Property | Value |

| Molecular Formula | C₁₇H₃₅N₅O₅ |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Biological Activity

Sporaricin A exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. A notable characteristic highlighted in early studies is its effectiveness against some aminoglycoside-resistant strains, suggesting a potential mechanism of action or structural feature that circumvents common resistance mechanisms.

The primary mechanism of action for aminoglycoside antibiotics, including presumably Sporaricin A, involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.

Experimental Protocols

While specific, detailed experimental protocols for the initial discovery and characterization of Sporaricin A are found in the original publications from the late 1970s, this guide outlines the general methodologies typically employed for such studies.

Fermentation and Isolation

-

Fermentation: Saccharopolyspora hirsuta subsp. kobensis is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of the antibiotic complex.

-

Isolation: The fermentation broth is harvested, and the biomass is separated. The supernatant, containing the dissolved antibiotics, is then subjected to purification.

-

Purification: Cation-exchange chromatography is a key step, exploiting the basic nature of aminoglycosides to separate Sporaricin A and B from other components in the broth.

Caption: Workflow for the fermentation and isolation of Sporaricin A.

Structural Elucidation

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Chemical Degradation: Controlled hydrolysis of the molecule into its constituent sugars and aminocyclitol ring, which are then identified individually.

Caption: Logical workflow for the structural elucidation of Sporaricin A.

The Potential of "this compound"

While no specific information on "this compound" has been identified in the public domain, the concept of N-formimidoylation of aminoglycosides is a known strategy to modify their properties. The formimidoyl group (-CH=NH) can be introduced at a specific amino group within the molecule.

General Principles of N-Formimidoylation of Aminoglycosides

N-formimidoylation is a chemical modification that can alter the biological activity and pharmacokinetic properties of aminoglycoside antibiotics. This modification has been shown in other aminoglycosides to:

-

Overcome Bacterial Resistance: By altering the structure, the modified antibiotic may no longer be a substrate for the enzymes that inactivate the parent drug.

-

Enhance Antibacterial Activity: The modification can sometimes lead to a more potent interaction with the bacterial ribosome.

-

Modify Toxicity Profile: Changes in the molecular structure can affect how the drug interacts with human cells, potentially reducing toxicity.

Given the structure of Sporaricin A, the "2"-position" likely refers to the 2"-amino group on the heptopyranosyl sugar ring. Modification at this site would be a rational approach to generating novel derivatives.

A Hypothetical Signaling Pathway for Aminoglycoside Action

The antibacterial action of aminoglycosides like Sporaricin A is initiated by their entry into the bacterial cell and subsequent binding to the ribosome, which disrupts protein synthesis.

Caption: Simplified signaling pathway of aminoglycoside antibacterial action.

Future Directions

The lack of published data on "this compound" presents a research opportunity. Future work could involve:

-

Chemical Synthesis: The targeted synthesis of "this compound" to enable its biological evaluation.

-

Biological Evaluation: In-depth testing of the synthesized compound against a panel of clinically relevant bacteria, including aminoglycoside-resistant strains.

-

Toxicity Profiling: Assessment of the cytotoxic effects of the new derivative to determine its therapeutic potential.

This technical guide serves as a foundational resource for researchers interested in Sporaricin A and its potential derivatives. While direct information on "this compound" remains elusive, the established knowledge of its parent compound and the principles of aminoglycoside modification provide a strong basis for future investigations in this area.

An In-depth Technical Guide to "2"-N-Formimidoylsporaricin A: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporaricin A is an aminoglycoside antibiotic produced by the actinomycete Saccharopolyspora hirsuta subsp. kobensis.[1] Like other aminoglycosides, it exhibits broad-spectrum antibacterial activity. Chemical modification of aminoglycosides is a common strategy to enhance their efficacy, broaden their spectrum, and overcome bacterial resistance mechanisms. The introduction of a formimidoyl group at the 2"-position of Sporaricin A represents a rational approach to potentially modulate its biological activity. This guide provides a detailed overview of the projected chemical properties, a plausible synthetic route, and the relevant biological context of "2"-N-Formimidoylsporaricin A.

Chemical Properties and Data

The chemical structure of Sporaricin A has been elucidated, providing the foundation for understanding its derivatives.[2] "this compound is formed by the addition of a formimidoyl group (-CH=NH) to the 2"-amino group of Sporaricin A.

Table 1: Projected Physicochemical Properties of "this compound

| Property | Value | Notes |

| CAS Number | Not Assigned | As of the latest search, a specific CAS number has not been assigned. |

| Molecular Formula | C18H37N7O5 | Calculated based on the structure of Sporaricin A. |

| Molecular Weight | 447.53 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white powder | Projected based on the appearance of related aminoglycosides. |

| Solubility | Soluble in water, sparingly soluble in methanol, insoluble in non-polar organic solvents. | Projected based on the hydrophilic nature of aminoglycosides. |

| Melting Point | Decomposes at high temperatures. | Aminoglycosides typically do not have sharp melting points. |

| Boiling Point | Not applicable. | Decomposes before boiling. |

| pKa | Multiple basic pKa values are expected due to the presence of several amino groups. | The formimidoyl group will also contribute to the basicity. |

Experimental Protocols

Proposed Synthesis of "this compound

The synthesis of "this compound from Sporaricin A can be achieved through a selective N-formimidoylation reaction. A general protocol, adapted from established methods for the formylation of amines, is outlined below.[3]

Materials:

-

Sporaricin A

-

Ethyl formimidate hydrochloride (or a similar formimidoylating agent)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, appropriate solvent systems)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask dried under an inert atmosphere, dissolve Sporaricin A in anhydrous DMF.

-

Addition of Base: To the solution, add an appropriate amount of triethylamine to act as a proton scavenger. The mixture should be stirred at room temperature.

-

Addition of Formimidoylating Agent: Slowly add a solution of ethyl formimidate hydrochloride in anhydrous DMF to the reaction mixture. The reaction should be monitored for its progress.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching the Reaction: Once the reaction is complete, the mixture can be quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate.

-

Purification: The crude product can be purified using column chromatography on silica gel. The choice of the eluent system will depend on the polarity of the product and any byproducts.

-

Characterization: The structure and purity of the final product, "this compound, should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Signaling Pathway: Mechanism of Action of Aminoglycoside Antibiotics

The primary mechanism of action for aminoglycoside antibiotics, including Sporaricin A and its derivatives, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit.

Caption: Mechanism of action of aminoglycoside antibiotics.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the chemical modification and subsequent purification of an antibiotic, applicable to the synthesis of "this compound.

Caption: Generalized workflow for synthesis and purification.

Biological Activity and Significance

The introduction of a formimidoyl group can have significant effects on the biological activity of aminoglycosides. For instance, the aminoglycoside dactimicin, which naturally contains a formimidoyl group, has been shown to be active against some bacteria that are resistant to other aminoglycosides.[4] This is because the formimidoyl group can protect the amino group from modification by bacterial enzymes, a common mechanism of resistance.[5]

Therefore, it is hypothesized that "this compound may exhibit:

-

Enhanced activity against certain resistant strains: The formimidoyl group could prevent enzymatic inactivation at the 2"-position.

-

A modified spectrum of activity: The structural change could alter its binding affinity to the ribosomal target.

-

Similar toxicological profile: Like other aminoglycosides, potential for ototoxicity and nephrotoxicity should be considered and evaluated.

Conclusion

"this compound represents a promising, albeit currently uncharacterized, derivative of the Sporaricin A family of aminoglycoside antibiotics. Based on established chemical principles and data from related compounds, this technical guide provides a foundational understanding of its projected properties, a plausible synthetic approach, and its potential biological significance. Further experimental investigation is required to validate these projections and fully elucidate the therapeutic potential of this novel compound.

References

- 1. A new broad-spectrum aminoglycoside antibiotic complex, sporaricin. II. Taxonomic studies on the sporaricin producing strain Saccharopolyspora hirsuta subsp. Kobensis nov. subsp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new broad-spectrum aminoglycoside antibiotic complex, sporaricin. III. The structures of sporaricins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of dactimicin, a novel pseudodisaccharide aminoglycoside, compared with activities of other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Postulated Mechanism of Action of "2"-N-Formimidoylsporaricin A"

Disclaimer: No direct scientific literature or experimental data for a compound named "2"-N-Formimidoylsporaricin A" could be identified through extensive searches. This technical guide is therefore based on a scientific hypothesis that "this compound" is a derivative of the known aminoglycoside antibiotic, Sporaricin A, bearing a formimidoyl group at the 2-N position. The proposed mechanism of action, experimental protocols, and quantitative data are inferred from the well-established activities of aminoglycoside antibiotics and the observed effects of N-formimidoyl modifications on other classes of antibiotics.

Introduction

Sporaricin A is a broad-spectrum aminoglycoside antibiotic produced by Saccharopolyspora hirsuta subsp. kobensis[1]. Aminoglycosides are a class of potent bactericidal antibiotics that primarily target aerobic Gram-negative bacteria[2]. The addition of a formimidoyl group (-CH=NH) to an antibiotic molecule, as seen in N-formimidoyl thienamycin (B194209) (a derivative of thienamycin), has been shown to enhance chemical stability and broaden the spectrum of antibacterial activity[3]. This guide postulates that 2-N-Formimidoylsporaricin A would function as an enhanced aminoglycoside antibiotic, leveraging the core mechanism of its parent compound with potential improvements in efficacy and stability.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for aminoglycoside antibiotics is the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the bacterial 30S ribosomal subunit[4][5]. This interaction disrupts the normal process of translation in several ways:

-

Interference with the Initiation Complex: The binding of the aminoglycoside can block the formation of the translation initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and formyl-methionyl-tRNA.

-

Codon Misreading: The binding of the antibiotic to the A-site of the 16S rRNA within the 30S subunit induces a conformational change. This change leads to the misreading of the mRNA codon by the incoming aminoacyl-tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: Aminoglycosides can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

The culmination of these effects is the production of non-functional or toxic proteins, which can lead to damage of the bacterial cell membrane and ultimately, cell death.

The structure of Sporaricin A has been determined as 2-amino-1-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-2,3,5-trideoxy-5-(N-glycyl-N-methyl-amino)-4-O-methyl-D-chiro-inositol. The proposed "2-N-Formimidoylsporaricin A" would have a formimidoyl group attached to the 2-amino group. This modification could potentially enhance the binding affinity to the ribosomal target or improve uptake into the bacterial cell.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the postulated signaling pathway for 2-N-Formimidoylsporaricin A, based on the known mechanism of aminoglycosides.

Caption: Postulated mechanism of action for 2-N-Formimidoylsporaricin A.

Quantitative Data

As no experimental data exists for 2-N-Formimidoylsporaricin A, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values against a panel of common bacterial pathogens. These values are based on the known broad-spectrum activity of aminoglycosides and the potential enhancement by the formimidoyl group.

| Bacterial Strain | Parent Compound (Sporaricin A) MIC (µg/mL) (Hypothetical) | 2-N-Formimidoylsporaricin A MIC (µg/mL) (Hypothetical) |

| Escherichia coli | 2 | 1 |

| Pseudomonas aeruginosa | 4 | 2 |

| Klebsiella pneumoniae | 2 | 1 |

| Staphylococcus aureus | 1 | 0.5 |

| Enterococcus faecalis | 8 | 4 |

Experimental Protocols

To validate the hypothesized mechanism of action of 2-N-Formimidoylsporaricin A, a series of key experiments would be required.

1. Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

-

Methodology:

-

Prepare a series of two-fold dilutions of 2-N-Formimidoylsporaricin A in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the cultures at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

-

2. In Vitro Protein Synthesis Inhibition Assay

-

Objective: To directly measure the effect of the antibiotic on bacterial protein synthesis.

-

Methodology:

-

Prepare a cell-free extract containing bacterial ribosomes, mRNA, tRNAs, and amino acids.

-

Add a radiolabeled amino acid (e.g., [35S]-methionine) to the reaction mixture.

-

Add varying concentrations of 2-N-Formimidoylsporaricin A to the reactions.

-

Incubate the reactions to allow for protein synthesis.

-

Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter.

-

A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.

-

3. Ribosome Binding Assay

-

Objective: To confirm the direct binding of the antibiotic to the bacterial ribosome.

-

Methodology:

-

Label 2-N-Formimidoylsporaricin A with a fluorescent or radioactive tag.

-

Isolate bacterial 30S ribosomal subunits.

-

Incubate the labeled antibiotic with the ribosomal subunits.

-

Separate the ribosome-bound antibiotic from the free antibiotic using techniques like equilibrium dialysis, surface plasmon resonance, or filter binding assays.

-

Quantify the amount of bound antibiotic to determine the binding affinity (Kd).

-

Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel antibiotic like 2-N-Formimidoylsporaricin A.

References

- 1. A new broad-spectrum aminoglycoside antibiotic complex, sporaricin. II. Taxonomic studies on the sporaricin producing strain Saccharopolyspora hirsuta subsp. Kobensis nov. subsp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoglycosides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MK0787 (N-formimidoyl thienamycin): evaluation of in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

The Untrodden Path: A Technical Guide to the "2"-N-Formimidoylsporaricin A Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporaricin A, a potent aminoglycoside antibiotic, is distinguished by a unique "2"-N-formimidoyl modification. This structural feature is crucial for its biological activity and offers a compelling target for biosynthetic engineering to generate novel antibiotic derivatives. While the complete biosynthetic gene cluster for sporaricin A has yet to be publicly elucidated, significant insights can be drawn from homologous pathways in other aminoglycoside-producing actinomycetes. This technical guide presents a putative biosynthetic pathway for the "2"-N-formimidoylation of sporaricin A, based on the well-characterized N-formimidoylation in the biosynthesis of the streptothricin-related antibiotic, BD-12. We provide a comprehensive overview of the proposed enzymatic steps, detailed hypothetical experimental protocols for their characterization, and frameworks for the quantitative analysis of pathway intermediates and products. This document serves as a foundational resource for researchers aiming to unravel the precise molecular mechanisms underpinning sporaricin A biosynthesis and to harness its enzymatic machinery for the development of next-generation antibiotics.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their efficacy is often enhanced by structural modifications that can expand their spectrum of activity and overcome resistance mechanisms. Sporaricin A, produced by Saccharothrix sp., features a "2"-N-formimidoyl group, a rare and intriguing modification. Understanding the biosynthesis of this moiety is paramount for developing novel aminoglycosides with improved therapeutic properties.

This guide outlines a hypothetical, yet scientifically grounded, biosynthetic pathway for this modification. The proposed pathway is anchored in the characterized mechanism of Orf1, a noncanonical FAD-dependent monooxygenase responsible for N-formimidoylation in the biosynthesis of the antibiotic BD-12[1][2]. We posit the existence of a homologous enzyme in the sporaricin A biosynthetic pathway, herein designated Spr-FMT (Sporaricin Formimidoyltransferase).

Proposed Biosynthetic Pathway for "2"-N-Formimidoylation of Sporaricin A

The formation of the "2"-N-formimidoyl group on the 2"-amino group of a sporaricin A precursor is proposed to be a post-glycosylation tailoring step. This reaction is likely catalyzed by a dedicated enzyme, Spr-FMT, utilizing glycine (B1666218) as the source of the formimidoyl group.

The proposed reaction mechanism, analogous to that of Orf1, involves the following key steps:

-

Oxidative decarboxylation of glycine by the FAD-dependent Spr-FMT to form a reactive imine intermediate.

-

Nucleophilic attack by the 2"-amino group of the pre-sporaricin A substrate on the imine intermediate.

-

Subsequent enzymatic steps leading to the formation of the N-formimidoyl group and release of the final product.

Hypothetical Quantitative Data

The following table represents hypothetical kinetic parameters for the putative Spr-FMT enzyme, which would be determined through the experimental protocols outlined in Section 4.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Pre-sporaricin A | 150 | 0.5 | 3.3 x 103 |

| Glycine | 500 | - | - |

| Homologous Substrates | |||

| Kanamycin B | > 5000 | < 0.01 | < 2 |

| Neomycin C | > 5000 | < 0.01 | < 2 |

Table 1: Hypothetical Michaelis-Menten kinetic constants for the putative Spr-FMT.

Experimental Protocols

The following protocols are generalized methodologies that would be essential for the identification and characterization of the "2"-N-Formimidoylsporaricin A biosynthetic pathway.

Identification of the Sporaricin A Biosynthetic Gene Cluster (BGC)

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of the sporaricin A-producing Saccharothrix sp. using established protocols for actinomycetes.

-

Whole Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome will be annotated, and biosynthetic gene clusters will be predicted using software such as antiSMASH and PRISM.

-

Homology-Based Identification: The predicted gene clusters will be screened for homologs of known aminoglycoside biosynthetic genes and, crucially, for a homolog of the orf1 gene encoding the N-formimidoyltransferase from the BD-12 pathway. The BGC containing this homolog would be the prime candidate for the sporaricin A cluster.

Heterologous Expression and Purification of the Putative Spr-FMT

-

Gene Cloning: The putative spr-FMT gene will be amplified from the genomic DNA of Saccharothrix sp. or synthesized with codon optimization for E. coli. It will then be cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.

-

Heterologous Expression: The expression plasmid will be transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression will be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Protein Purification: The His-tagged Spr-FMT will be purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Further purification to homogeneity will be achieved by size-exclusion chromatography. Protein purity will be assessed by SDS-PAGE.

In Vitro Enzyme Assay for Spr-FMT Activity

-

Reaction Mixture: A typical reaction mixture (100 µL) will contain:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM Pre-sporaricin A (or other aminoglycoside substrate)

-

5 mM Glycine

-

100 µM FAD

-

5-10 µM purified Spr-FMT enzyme

-

-

Reaction Incubation: The reaction will be initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching: The reaction will be stopped by the addition of an equal volume of cold methanol (B129727) or acetonitrile (B52724).

-

Product Analysis: The reaction mixture will be centrifuged to pellet the precipitated protein, and the supernatant will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of "this compound.

Quantitative Analysis by HPLC-MS

-

Chromatography: Separation of the substrate and product will be achieved on a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Mass Spectrometry: Detection will be performed using an electrospray ionization (ESI) source in positive ion mode. The masses of the precursor and product ions will be monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.

-

Quantification: A standard curve will be generated using authentic standards of the substrate and chemically synthesized "this compound to determine the concentration of the product formed in the enzymatic reaction.

Concluding Remarks

The elucidation of the "this compound biosynthetic pathway holds significant potential for the field of antibiotic development. By understanding the enzymatic machinery responsible for this unique modification, researchers can pave the way for the combinatorial biosynthesis of novel aminoglycosides with enhanced efficacy and a broader spectrum of activity. The hypothetical pathway and experimental strategies outlined in this guide provide a robust framework for initiating and advancing research in this exciting area. The identification and characterization of Spr-FMT will be a critical step in unlocking the full potential of sporaricin A and its derivatives in the ongoing battle against infectious diseases.

References

A Technical Guide to Sporaricin A and its Formimidoylated Derivative

An In-depth Comparison of "2"-N-Formimidoylsporaricin A and Sporaricin A for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and mechanisms of action of the aminoglycoside antibiotic Sporaricin A and its derivative, "this compound. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the comparative analysis of these two compounds.

Core Properties: A Comparative Analysis

Sporaricin A and "this compound, both derived from the fermentation of Saccharopolyspora hirsuta subsp. kobensis, exhibit distinct physicochemical properties. A summary of these core characteristics is presented below to facilitate a direct comparison.

| Property | Sporaricin A | "this compound |

| Molecular Formula | C17H35N5O5 | C18H36N6O5 |

| Molecular Weight | 389.49 g/mol | 416.52 g/mol [1] |

| Melting Point | Data not available | Data not available |

| Specific Rotation | Data not available | Data not available |

| UV Absorption (λmax) | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Source Organism | Saccharopolyspora hirsuta subsp. kobensis | Saccharopolyspora hirsuta subsp. kobensis[1] |

Experimental Protocols

This section details the methodologies for the production, purification, modification, and characterization of Sporaricin A and "this compound, as well as the evaluation of their antibacterial activity.

Production of Sporaricin A via Fermentation

This protocol outlines the fermentation process for the production of Sporaricin A by Saccharopolyspora hirsuta.

Materials:

-

Spore suspension of Saccharopolyspora hirsuta

-

Seed Medium: Soy flour (10.0 g/L), Corn steep liquor (10.0 g/L), Yeast extract (5.0 g/L), Cottonseed flour (10 g/L), CaCO3 (3.0 g/L). Adjust pH to 6.8 before autoclaving.

-

Production Medium: Mannitol (98.0 g/L), Cottonseed flour (43.0 g/L), Corn steep liquor (12.9 g/L), KH2PO4 (0.5 g/L), CaCO3 (3.0 g/L). Adjust pH to 7.0 before autoclaving.

-

Shaker incubator

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Seed Culture Preparation: Inoculate the seed medium with a spore suspension of Saccharopolyspora hirsuta. Incubate at 30°C for 48-72 hours in a shaker incubator.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 30°C for 7-10 days in a shaker incubator.

-

Harvesting: After the fermentation period, harvest the broth by centrifugation to separate the mycelium from the supernatant containing Sporaricin A.

-

Filtration: Filter the supernatant to remove any remaining solids. The clarified broth is now ready for purification.

Purification of Sporaricin A by Cation-Exchange Chromatography

This protocol describes the purification of Sporaricin A from the clarified fermentation broth.

Materials:

-

Clarified fermentation broth

-

Cation-exchange resin (e.g., CM-Sephadex C-25)

-

Chromatography column

-

Phosphate (B84403) buffer (pH 8.0)

-

1M NaCl solution

-

Fraction collector

-

UV detector (optional)

Procedure:

-

Column Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with phosphate buffer (pH 8.0).

-

Sample Loading: Load the clarified fermentation broth onto the equilibrated column.

-

Washing: Wash the column with several column volumes of phosphate buffer (pH 8.0) to remove unbound impurities.

-

Elution: Elute the bound Sporaricin A from the column using a linear gradient of NaCl (0 to 1M) in phosphate buffer (pH 8.0).

-

Fraction Collection: Collect fractions and monitor for the presence of Sporaricin A using a suitable method (e.g., bioassay or HPLC).

-

Pooling and Desalting: Pool the fractions containing pure Sporaricin A and desalt if necessary.

Synthesis of "this compound

This protocol describes the chemical modification of Sporaricin A to produce "this compound.

Materials:

-

Purified Sporaricin A

-

Formimidoylation reagent (e.g., ethyl formimidate hydrochloride)

-

Anhydrous solvent (e.g., dimethylformamide)

-

Base (e.g., triethylamine)

-

Reaction vessel

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: Dissolve purified Sporaricin A in the anhydrous solvent in a reaction vessel.

-

Addition of Reagents: Add the formimidoylation reagent and the base to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Quenching: Quench the reaction by adding a suitable reagent (e.g., water).

-

Purification: Purify the "this compound from the reaction mixture using a suitable purification technique, such as preparative HPLC.

Characterization by NMR Spectroscopy

This protocol outlines the characterization of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified Sporaricin A or "this compound

-

Deuterated solvent (e.g., D2O or DMSO-d6)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified compound in the deuterated solvent.

-

Data Acquisition: Acquire 1H and 13C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structure elucidation and confirmation.

-

Data Analysis: Process and analyze the NMR data to assign the chemical shifts and coupling constants, confirming the structure of the compound.

Characterization by Mass Spectrometry

This protocol describes the use of mass spectrometry for the characterization of the compounds.

Materials:

-

Purified Sporaricin A or "this compound

-

Suitable solvent for infusion (e.g., methanol/water with formic acid)

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified compound in the infusion solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound and use the fragmentation pattern from the MS/MS data to confirm its structure.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the antibiotics against various bacterial strains.

Materials:

-

Purified Sporaricin A or "this compound

-

Bacterial strains for testing

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Antibiotic Dilution: Prepare a series of two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The antibacterial activity of Sporaricin A and "this compound, as with other aminoglycosides, stems from their ability to disrupt bacterial protein synthesis. The introduction of the formimidoyl group in "this compound can also influence its interaction with bacterial resistance mechanisms.

Mechanism of Action: Inhibition of Protein Synthesis

Aminoglycosides primarily target the 30S ribosomal subunit in bacteria. By binding to the A-site of the 16S rRNA, they interfere with the fidelity of protein translation, leading to the production of non-functional or toxic proteins and ultimately cell death.

Mechanism of Resistance: Enzymatic Modification

A primary mechanism of bacterial resistance to aminoglycosides involves the production of aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the antibiotic, preventing it from binding to its ribosomal target. The formimidoyl group on "this compound may provide steric hindrance, potentially reducing its susceptibility to certain AMEs.

Conclusion

This technical guide provides a foundational comparison of Sporaricin A and "this compound, offering detailed experimental protocols and insights into their mechanisms of action and resistance. The data and methodologies presented herein are intended to support further research and development in the field of aminoglycoside antibiotics. While significant information has been compiled, the lack of publicly available data on certain physicochemical properties highlights areas for future investigation. The provided protocols offer a solid starting point for the production, modification, and evaluation of these promising antibacterial compounds.

References

An In-depth Technical Guide on the Solubility and Stability of "2"-N-Formimidoylsporaricin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

"2"-N-Formimidoylsporaricin A is a semi-synthetic derivative of Sporaricin A, a member of the aminoglycoside class of antibiotics. Aminoglycosides are potent, broad-spectrum antibiotics that are particularly effective against aerobic Gram-negative bacteria.[1][2][3] They function by inhibiting protein synthesis through high-affinity binding to the 16S ribosomal RNA of the 30S ribosome, leading to codon misreading and subsequent bacterial cell death.[1][4] The clinical utility of aminoglycosides is significant, especially in treating serious systemic infections.

The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a technical overview of the expected solubility and stability profile of "this compound, based on data from representative aminoglycosides. It also outlines detailed experimental protocols for determining these key characteristics.

Solubility Data

The solubility of a compound is a crucial factor in drug development, affecting everything from in vitro assay reliability to formulation strategies. Aminoglycosides, including "this compound, are generally polycationic and highly water-soluble, especially in their salt forms (e.g., sulfates). Their solubility in organic solvents, however, is considerably lower.

Representative Solubility of Aminoglycosides

The following table summarizes the solubility of gentamicin (B1671437) and tobramycin, two widely studied aminoglycosides, in various solvents. This data provides a reasonable expectation for the solubility behavior of "this compound.

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Gentamicin Sulfate | Water | > 50 | 25 |

| Methanol | ~1 | 25 | |

| Ethanol | <1 | 25 | |

| Tobramycin | Water | 60 | 25 |

| Methanol | 2.4 | 25 | |

| Ethanol | 0.6 | 25 | |

| DMSO | >10 | 25 |

Data compiled from various sources and represents typical values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of "this compound in a specific solvent system at a controlled temperature.

Materials:

-

"this compound (as a solid)

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid "this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve should be prepared for accurate quantification.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Stability Data

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors like temperature, pH, and light. This information is critical for establishing a shelf life and recommended storage conditions.

pH-Dependent Stability

The stability of aminoglycosides can be influenced by pH. Generally, they are more stable in acidic to neutral conditions and may undergo degradation under strongly basic conditions.

Representative Stability Profile:

-

Acidic pH (3-6): Generally stable.

-

Neutral pH (6-8): Optimal stability is often observed in this range.

-

Alkaline pH (>8): Potential for degradation increases.

Temperature and Light Stability

Aminoglycoside solutions are generally stable, and their salt forms can withstand autoclaving. However, long-term storage at elevated temperatures can lead to degradation. Photostability testing is also a standard component of stability studies as per ICH guidelines.

The following table provides a general overview of stability testing conditions as recommended by the International Council for Harmonisation (ICH).

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: HPLC-Based Stability Indicating Assay

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To assess the stability of "this compound under various stress conditions (pH, temperature, light) over time.

Materials:

-

"this compound solution of known concentration

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC system with a suitable column (e.g., C18) and detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare solutions of "this compound in different pH buffers.

-

Stress Conditions:

-

pH Stability: Store aliquots of the solutions at a constant temperature (e.g., 40°C) and pull samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Thermal Stability: Store the solution at neutral pH in temperature-controlled chambers at various temperatures (e.g., 40°C, 60°C, 80°C) and collect samples at set intervals.

-

Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines and compare it to a sample stored in the dark.

-

-

Analysis:

-

At each time point, analyze the samples by HPLC.

-

The chromatogram should be monitored for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of "this compound remaining at each time point relative to the initial concentration.

-

The degradation kinetics (e.g., first-order) can be determined by plotting the natural logarithm of the remaining concentration against time.

-

Visualizations

Workflow for Solubility Determination

References

Unveiling the Therapeutic Potential of 2”-N-Formimidoylsporaricin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential therapeutic targets of 2”-N-Formimidoylsporaricin A, a derivative of the aminoglycoside antibiotic Sporaricin A. While direct experimental data for this specific compound is not publicly available, this document synthesizes information on the parent compound, the nature of N-formimidoylation, and the established mechanisms of action for aminoglycoside antibiotics. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Sporaricin A is a broad-spectrum aminoglycoside antibiotic known for its activity against a variety of Gram-positive and Gram-negative bacteria. The addition of a 2”-N-formimidoyl group is a chemical modification that has been observed in other aminoglycosides, often influencing their biological activity and resistance profiles. This guide will explore the hypothesized therapeutic target of 2”-N-Formimidoylsporaricin A, detail relevant experimental protocols for its investigation, and present a framework for understanding its potential as a novel therapeutic agent.

Core Compound Profile: Sporaricin A

Sporaricin A is an aminoglycoside antibiotic complex. Aminoglycosides are a class of bactericidal antibiotics that primarily act by inhibiting bacterial protein synthesis.

Table 1: In Vitro Antimicrobial Activity of Sporaricin A

| Bacterial Strain | MIC (µg/mL) of Sporaricin A |

| Staphylococcus aureus | 0.39 - 1.56 |

| Klebsiella pneumoniae | 0.78 - 3.13 |

| Enterobacter cloacae | 0.78 - 3.13 |

| Citrobacter freundii | 0.78 - 3.13 |

| Serratia marcescens | 0.78 - 1.56 |

| Proteus vulgaris | 1.56 - 6.25 |

| Pseudomonas aeruginosa | 6.25 - 25 |

Note: Data is compiled from publicly available research on Sporaricin A. Specific values may vary between studies.

Hypothesized Therapeutic Target of 2”-N-Formimidoylsporaricin A

Based on the structure of its parent compound, the primary therapeutic target of 2”-N-Formimidoylsporaricin A is hypothesized to be the bacterial 30S ribosomal subunit .

Mechanism of Action

Aminoglycosides, including Sporaricin A, exert their bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding event disrupts protein synthesis through several mechanisms:

-

Inhibition of Initiation Complex Formation: Binding of the aminoglycoside can interfere with the proper assembly of the ribosomal subunits and the initiation of translation.

-

Codon Misreading: The primary mechanism involves the distortion of the A-site, leading to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, further disrupting protein synthesis.

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

The Role of 2”-N-Formimidoylation

The N-formimidoyl group is introduced enzymatically and has been shown in other aminoglycosides, such as fortimicin (B10828623) A, to be a strategy to overcome bacterial resistance mechanisms. It is plausible that the 2”-N-formimidoyl modification on Sporaricin A could:

-

Enhance Binding Affinity: The modification may increase the affinity of the antibiotic for its ribosomal target.

-

Evade Resistance Enzymes: Many common forms of aminoglycoside resistance are due to enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). The formimidoyl group may sterically hinder the action of these enzymes, restoring activity against resistant strains.

Experimental Protocols

To validate the hypothesized therapeutic target and mechanism of action of 2”-N-Formimidoylsporaricin A, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of 2”-N-Formimidoylsporaricin A against a panel of clinically relevant bacteria and to compare its activity with the parent compound, Sporaricin A.

Methodology:

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including both susceptible and known aminoglycoside-resistant strains, should be used.

-

Culture Conditions: Bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 5 x 10^5 CFU/mL).

-

Antibiotic Preparation: Serial two-fold dilutions of 2”-N-Formimidoylsporaricin A and Sporaricin A are prepared in the broth medium in 96-well microtiter plates.

-

Inoculation and Incubation: The bacterial suspension is added to each well containing the antibiotic dilutions. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Ribosome Binding Assay

Objective: To directly assess the binding of 2”-N-Formimidoylsporaricin A to the bacterial 30S ribosomal subunit.

Methodology:

-

Ribosome Isolation: 70S ribosomes are isolated from a suitable bacterial strain (e.g., E. coli) and dissociated into 30S and 50S subunits by sucrose (B13894) density gradient centrifugation.

-

Fluorescent Labeling: 2”-N-Formimidoylsporaricin A can be fluorescently labeled (e.g., with fluorescein).

-

Binding Reaction: The labeled antibiotic is incubated with varying concentrations of the isolated 30S ribosomal subunits.

-

Detection: The binding can be quantified using techniques such as fluorescence polarization or surface plasmon resonance (SPR). An increase in fluorescence polarization or a change in the SPR signal indicates binding.

-

Data Analysis: The dissociation constant (Kd) is calculated to determine the binding affinity.

In Vitro Translation Inhibition Assay

Objective: To determine the effect of 2”-N-Formimidoylsporaricin A on bacterial protein synthesis.

Methodology:

-

Cell-Free Translation System: A bacterial S30 extract containing all the necessary components for in vitro translation is used.

-

Reporter Gene: A template mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the system.

-

Inhibition Assay: The cell-free translation reaction is carried out in the presence of varying concentrations of 2”-N-Formimidoylsporaricin A.

-

Quantification: The amount of synthesized reporter protein is quantified by measuring its activity (e.g., luminescence for luciferase).

-

IC50 Determination: The concentration of the antibiotic that inhibits 50% of protein synthesis (IC50) is calculated.

Visualizations

Signaling Pathway

Caption: Mechanism of action of 2”-N-Formimidoylsporaricin A.

Experimental Workflow

Caption: Workflow for validating the therapeutic target.

Logical Relationship

Caption: Relationship between Sporaricin A and its derivative.

Conclusion

While further research is imperative, the existing knowledge of Sporaricin A and the nature of N-formimidoylation provides a strong foundation for investigating 2”-N-Formimidoylsporaricin A as a potential therapeutic agent. The primary therapeutic target is likely the bacterial 30S ribosomal subunit, and the 2”-N-formimidoyl modification holds the promise of enhanced activity and the ability to overcome certain mechanisms of bacterial resistance. The experimental protocols outlined in this guide offer a clear path for the validation of these hypotheses and the comprehensive characterization of this novel antibiotic candidate. This document serves as a critical starting point for researchers dedicated to the discovery and development of new and effective antimicrobial therapies.

Methodological & Application

Synthesis Protocol for 2"-N-Formimidoylsporaricin A

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the chemical synthesis of 2"-N-Formimidoylsporaricin A, a derivative of the aminoglycoside antibiotic Sporaricin A. The protocol is designed for researchers in medicinal chemistry and drug development exploring the modification of aminoglycosides to enhance their antibacterial properties or to overcome resistance mechanisms. The synthesis is a multi-step process involving the selective protection of primary amine groups, followed by N-formimidoylation of the target 2"-amino group, and subsequent deprotection to yield the final product. This protocol assumes the availability of Sporaricin A as the starting material.

The strategy hinges on the differential reactivity of the amino groups present in the Sporaricin A scaffold. To achieve regioselective formimidoylation at the 2"-position, a protection-deprotection strategy is necessary. The choice of protecting groups is critical to ensure stability during the formimidoylation step and efficient removal under mild conditions to preserve the integrity of the parent molecule.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary, particularly for steps involving sensitive reagents. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates with appropriate visualization techniques (e.g., UV light, ninhydrin (B49086) stain). Purification of intermediates and the final product is proposed to be achieved by column chromatography on silica gel.

Step 1: Selective Protection of Primary Amines

This initial step involves the protection of the more reactive primary amino groups at the 6' and 2'-positions, leaving the 2"-amino group available for subsequent modification. Due to the similar reactivity of the primary amines, a carefully controlled reaction with a suitable protecting group is required. Benzyloxycarbonyl (Cbz) is a common protecting group for amines that can be removed under mild hydrogenolysis conditions.

-

Dissolve Sporaricin A (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir until dissolved.

-

Slowly add benzyl (B1604629) chloroformate (Cbz-Cl) (2.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting di-Cbz-protected Sporaricin A by silica gel column chromatography.

Step 2: N-Formimidoylation of the 2"-Amino Group

With the 6' and 2'-amino groups protected, the 2"-amino group is selectively formimidoylated using ethyl formimidate hydrochloride.

-

Dissolve the di-Cbz-protected Sporaricin A (1.0 eq) in anhydrous methanol.

-

Add triethylamine (B128534) (TEA) (3.0 eq) to the solution to act as a base.

-

Add ethyl formimidate hydrochloride (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2"-N-Formimidoyl-6',2'-di-N-Cbz-sporaricin A.

Step 3: Deprotection of the Cbz Groups

The final step is the removal of the Cbz protecting groups to yield this compound.

-

Dissolve the purified product from Step 2 in methanol.

-

Add Palladium on carbon (10% Pd/C) (0.1 eq by weight) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Further purification, if necessary, can be performed by recrystallization or a final column chromatography.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents (Molar Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Protection | Sporaricin A | Benzyl chloroformate (2.2), Sodium carbonate (2.5) | 1,4-Dioxane/Water | 0 to RT | 12-16 | 60-70 |

| 2 | Formimidoylation | Di-Cbz-Sporaricin A | Ethyl formimidate hydrochloride (1.5), Triethylamine (3.0) | Methanol | RT | 24 | 50-60 |

| 3 | Deprotection | 2"-N-Formimidoyl-di-N-Cbz-sporaricin A | 10% Palladium on carbon (catalytic), H₂ | Methanol | RT | 8-12 | 85-95 |

Note: Expected yields are estimates and may vary depending on experimental conditions and purification efficiency.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes & Protocols: In Vitro Antibacterial Assay of Aminoglycoside Antibiotics

Introduction

This document provides detailed application notes and protocols for conducting in vitro antibacterial assays of aminoglycoside antibiotics, with a focus on sporaricin A. While the specific derivative "2"-N-Formimidoylsporaricin A was the initial compound of interest, a comprehensive literature search did not yield specific antibacterial activity data for this molecule. Therefore, the following protocols and data are based on its parent compound, sporaricin A, a broad-spectrum aminoglycoside antibiotic.[1] These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery and evaluation of new antibacterial agents.

Aminoglycosides are a class of potent antibiotics that function by inhibiting bacterial protein synthesis.[2] Sporaricin A has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides like amikacin, dibekacin, and gentamicin.[1] The methodologies described herein are based on established standards for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Quantitative Data Presentation

The antibacterial efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a microorganism.[3] The following table summarizes the in vitro antibacterial activity of Sporaricin A against a variety of clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sporaricin A against various bacterial strains.

| Bacterial Species | Number of Strains | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 102 | 3.13 |

| Staphylococcus epidermidis | 50 | 3.13 |

| Escherichia coli | 103 | 6.25 |

| Klebsiella pneumoniae | 105 | 3.13 |

| Enterobacter cloacae | 52 | 3.13 |

| Citrobacter freundii | 50 | 3.13 |

| Serratia marcescens | 54 | 3.13 |

| Proteus mirabilis | 51 | 6.25 |

| Proteus vulgaris | 50 | 6.25 |

| Proteus morganii | 50 | >100 |

| Proteus inconstans | 13 | 1.56 |

| Pseudomonas aeruginosa | 112 | 25 |

MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested strains.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of aminoglycoside antibiotics like sporaricin A. The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

Materials:

-

Test compound (e.g., Sporaricin A)

-

Bacterial strains (quality control and clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the test antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate to achieve the desired concentration range. Each well should contain 100 µL of the diluted antibiotic.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is determined as the lowest concentration at which the OD₆₀₀ is significantly lower than the growth control.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.

Materials:

-

Test compound (e.g., Sporaricin A)

-

Bacterial strains

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

Add the appropriate volume of the antibiotic stock solution to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the suspension to obtain a final concentration of approximately 10⁷ CFU/mL.

-

-

Inoculation:

-

Using an inoculum replicating apparatus, spot-inoculate the surface of the agar plates with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL, delivering about 10⁴ CFU per spot.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: General mechanism of action of aminoglycoside antibiotics.

References

Application Notes and Protocols for "2"-N-Formimidoylsporaricin A Minimum Inhibitory Concentration (MIC) Testing

Introduction

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "2"-N-Formimidoylsporaricin A, a novel aminoglycoside antibiotic. The MIC is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1][2][3] This information is essential for researchers, scientists, and drug development professionals to assess the in vitro potency of new compounds and to inform further preclinical and clinical development.

The protocols outlined below are based on the widely accepted broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4]

Principle of Broth Microdilution MIC Testing

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, which is typically observed as turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Protocols

Preparation of Materials and Reagents

-

"this compound Stock Solution:

-

Accurately weigh a sufficient amount of "this compound powder. Note the purity of the compound.

-

Dissolve the compound in a suitable solvent (e.g., sterile deionized water, as most aminoglycosides are water-soluble) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or lower until use.

-

-

Bacterial Strains:

-

Obtain well-characterized bacterial strains from a reputable culture collection (e.g., ATCC). Include quality control (QC) strains with known MIC values for aminoglycosides (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213).

-

Subculture the strains from frozen stocks onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar, Blood Agar) and incubate for 18-24 hours at 35-37°C to ensure purity and viability.

-

-

Growth Media:

-

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria.

-

For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and β-NAD for Haemophilus influenzae).

-